![molecular formula C25H29N9O3 B1679076 普拉地南 CAS No. 377727-87-2](/img/structure/B1679076.png)
普拉地南
描述
普拉地南,也称为 SCH 420814,是一种有效的、选择性的腺苷 A2A 受体拮抗剂。它由先灵葆雅公司开发,作为治疗帕金森病的潜在药物被研究。 该化合物在临床前和早期临床试验中显示出前景,但在后期临床试验中未显示出显著疗效 .
科学研究应用
Parkinson's Disease
-
Adjunctive Therapy with Levodopa :
- Preladenant has been studied as an adjunct to levodopa therapy in patients with Parkinson's disease. In a phase 2b trial, it was found to reduce "off" time (periods when the medication is not working effectively) but did not show superiority over placebo at the studied doses (2 mg, 5 mg, and 10 mg) .
- Table 1: Efficacy Data from Phase 2 Trials
Treatment Change in Off Time (hours) Proportion of Responders (%) Preladenant 2 mg -0.10 31.0 Preladenant 5 mg -0.20 33.0 Preladenant 10 mg -0.00 36.1 Rasagiline -0.30 30.5 Placebo - - - Monotherapy Studies :
- Neuroprotective Effects :
Mechanistic Insights
Preladenant's mechanism involves antagonism of the A2A receptor, which has implications for its use in various neurological conditions:
- Modulation of Neurotransmitter Release : By blocking A2A receptors, preladenant may enhance dopamine release and improve motor function.
- Potential in Other Disorders : Beyond Parkinson's disease, there is ongoing research into the use of preladenant for other neuropsychiatric conditions due to its effects on neurotransmitter systems .
Case Studies and Research Findings
- Non-Human Primate Studies :
- PET Imaging Studies :
- Long-Term Efficacy :
作用机制
普拉地南通过选择性结合和拮抗腺苷 A2A 受体发挥作用。这种受体参与调节神经递质释放,特别是大脑中的多巴胺。通过阻断 A2A 受体,普拉地南增强多巴胺能信号传导,这有助于缓解帕金森病的运动症状。 所涉及的分子靶标和途径包括纹状体苍白球通路和环腺苷一磷酸 (cAMP) 水平的调节 .
生化分析
Biochemical Properties
Preladenant has an inhibition constant of 1.1 nM and exhibits greater than 1000-fold selectivity for A2A receptors over A1, A2B, and A3 receptor subtypes . It interacts with the adenosine A2A receptor, a protein that plays a crucial role in biochemical reactions .
Cellular Effects
Preladenant influences cell function by antagonizing the adenosine A2A receptor. This receptor is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Preladenant exerts its effects at the molecular level by binding to the adenosine A2A receptor. This binding interaction results in the inhibition of the receptor, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Preladenant have been studied over time in laboratory settings. Preladenant has shown stability and no significant degradation over time
Subcellular Localization
The subcellular localization of Preladenant and its effects on activity or function are areas of active research. Preladenant is known to target the adenosine A2A receptor, which is located in various compartments or organelles within the cell .
准备方法
普拉地南的合成涉及多个步骤,从容易获得的起始原料开始。 反应条件通常涉及使用强碱、高温和特定溶剂来促进所需的转化 .
普拉地南的工业生产方法旨在优化产率和纯度,同时最大限度地降低成本和环境影响。 这些方法可能涉及连续流动工艺、先进的纯化技术和严格的质量控制措施,以确保最终产品的稳定性和安全性 .
化学反应分析
相似化合物的比较
生物活性
Preladenant, also known as SCH 420814, is a selective antagonist of the adenosine A2A receptor, which plays a significant role in various neurological functions and disorders. This compound has garnered attention for its potential therapeutic applications in treating Parkinson's disease (PD) and other movement disorders. The following sections will explore the biological activity of preladenant, supported by relevant studies, data tables, and research findings.
Preladenant operates primarily as an adenosine A2A receptor antagonist . The adenosine A2A receptor is a G-protein coupled receptor that is predominantly expressed in the brain regions associated with motor control, particularly the basal ganglia. By blocking this receptor, preladenant can modulate neurotransmitter release and improve motor function in PD patients.
- Affinity : Preladenant exhibits a high affinity for the A2A receptor with a value of 1.1 nM, demonstrating over 1000-fold selectivity against A1, A2B, and A3 receptors .
- Dosing : Clinical studies have shown that doses ranging from 5 mg to 200 mg can achieve significant receptor occupancy, with doses above 50 mg resulting in over 80% blockade of the A2A receptor .
Phase IIb Trials
Two pivotal Phase IIb clinical trials investigated the efficacy of preladenant as an adjunct therapy to levodopa in patients with PD. The primary endpoint was the reduction in "off" time—a period when the medication is not effective.
- Trial Results :
- Trial 1 : No significant difference was observed between preladenant and placebo regarding off time reduction. The least-squares mean response showed no statistically significant improvement across various dosages (2 mg, 5 mg, 10 mg) compared to placebo .
- Trial 2 : Similar findings were reported, with an overall tolerability profile indicating that preladenant was well tolerated among participants .
Dosage (mg) | Mean Reduction in Off Time (hours) | 95% CI |
---|---|---|
Preladenant 2 mg | -0.10 | (-0.69 to 0.46) |
Preladenant 5 mg | -0.20 | (-0.75 to 0.41) |
Preladenant 10 mg | -0.00 | (-0.62 to 0.53) |
Rasagiline 1 mg | -0.30 | (-0.90 to 0.26) |
Safety Profile
The safety profile of preladenant has been generally favorable across trials:
- Adverse events were reported in approximately 55% of patients receiving preladenant, similar to placebo rates .
- The most commonly reported adverse event associated with preladenant was constipation (5.7%) compared to placebo (0.6%) .
Preclinical Studies
Preclinical studies have provided insights into the potential benefits of preladenant in animal models:
- In non-human primate studies involving MPTP-induced parkinsonism, preladenant demonstrated significant improvements in parkinsonian symptoms when administered alone or in combination with levodopa .
Summary of Animal Study Findings
Treatment | Dose (mg/kg) | Mean Parkinsonian Score Improvement |
---|---|---|
Preladenant | 3 | Significant improvement |
Levodopa | All doses | Significant improvement |
Combination Therapy | Preladenant + Levodopa | Significant improvement |
属性
IUPAC Name |
4-(furan-2-yl)-10-[2-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYWJKSSUANMHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191219 | |
Record name | Preladenant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377727-87-2 | |
Record name | Preladenant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=377727-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Preladenant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0377727872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Preladenant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11864 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Preladenant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[2-[4-[4-[(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethyl]- 2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5- e]pyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRELADENANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950O97NUPO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。